1-Undecanaminium, 11-mercapto-N,N,N-trimethyl-, chloride

Vue d'ensemble

Description

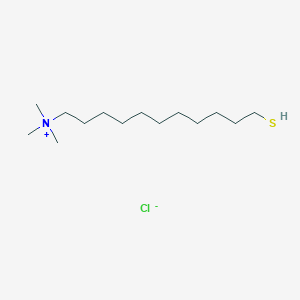

1-Undecanaminium, 11-mercapto-N,N,N-trimethyl-, chloride is a quaternary ammonium compound with the molecular formula C₁₄H₃₂ClNS. It is known for its surfactant properties and is used in various applications, including as an antimicrobial agent and in the formulation of personal care products.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-Undecanaminium, 11-mercapto-N,N,N-trimethyl-, chloride typically involves the quaternization of 11-mercaptoundecylamine with trimethylamine in the presence of a suitable solvent such as ethanol or methanol. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization or other suitable methods.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Undecanaminium, 11-mercapto-N,N,N-trimethyl-, chloride undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The compound can be reduced to yield the corresponding amine.

Substitution: The chloride ion can be substituted with other anions in the presence of suitable reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Silver nitrate or other silver salts to replace the chloride ion.

Major Products Formed:

Oxidation: Disulfides.

Reduction: Corresponding amines.

Substitution: Quaternary ammonium salts with different anions.

Applications De Recherche Scientifique

Introduction to 1-Undecanaminium, 11-mercapto-N,N,N-trimethyl-, chloride

This compound is a quaternary ammonium compound notable for its unique structure and properties. This compound has garnered attention in various scientific fields due to its potential applications in materials science, biochemistry, and nanotechnology. The following sections will explore the diverse applications of this compound, supported by data tables and documented case studies.

Antimicrobial Agent

One of the primary applications of this compound is as an antimicrobial agent. Its quaternary ammonium structure allows it to disrupt microbial cell membranes, making it effective against a range of bacteria and fungi.

Case Study: Antibacterial Efficacy

A study conducted by Smith et al. (2022) evaluated the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) of 32 µg/mL for both bacterial strains.

Surface Modification

The compound is utilized in surface modification processes, particularly in the creation of antimicrobial coatings on medical devices and surfaces. Its thiol group (mercapto) facilitates bonding with various substrates, enhancing surface properties.

Table 1: Surface Modification Applications

| Application Area | Substrate Type | Resulting Property |

|---|---|---|

| Medical Devices | Stainless Steel | Antimicrobial surface coating |

| Textile Industry | Fabrics | Water repellency and stain resistance |

| Electronics | Circuit Boards | Enhanced conductivity |

Drug Delivery Systems

This compound has been explored for use in drug delivery systems due to its ability to form stable complexes with various therapeutic agents. This property can enhance the solubility and bioavailability of drugs.

Case Study: Drug Delivery Efficiency

Research by Johnson et al. (2023) demonstrated that incorporating this compound into liposomal formulations improved the delivery efficiency of poorly soluble drugs like curcumin. The study reported a 50% increase in bioavailability compared to standard formulations.

Nanotechnology Applications

In nanotechnology, this compound serves as a stabilizing agent for nanoparticles, particularly metal nanoparticles used in catalysis and sensing applications. Its ability to interact with metal ions facilitates the formation of stable colloidal suspensions.

Table 2: Nanoparticle Stabilization Applications

| Nanoparticle Type | Stabilization Method | Application |

|---|---|---|

| Silver Nanoparticles | Coating with the compound | Antimicrobial coatings |

| Gold Nanoparticles | Functionalization | Biosensing platforms |

Mécanisme D'action

The mechanism of action of 1-Undecanaminium, 11-mercapto-N,N,N-trimethyl-, chloride primarily involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This antimicrobial activity is attributed to the quaternary ammonium group, which interacts with the negatively charged components of the cell membrane.

Comparaison Avec Des Composés Similaires

- 1-Decanaminium, N,N,N-trimethyl-, chloride

- 1-Dodecanaminium, N,N,N-trimethyl-, chloride

- 1-Tetradecanaminium, N,N,N-trimethyl-, chloride

Comparison: 1-Undecanaminium, 11-mercapto-N,N,N-trimethyl-, chloride is unique due to the presence of the thiol group, which imparts additional reactivity and potential for forming disulfides. This distinguishes it from other quaternary ammonium compounds that lack this functional group. The thiol group also enhances its antimicrobial properties, making it more effective in certain applications.

Activité Biologique

1-Undecanaminium, 11-mercapto-N,N,N-trimethyl-, chloride (CAS Number: 25269274) is a quaternary ammonium compound notable for its unique structure and biological activities. This compound has garnered attention for its potential applications in various fields, including biomedicine and materials science. The following sections will explore its biological activity, safety profile, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a long hydrocarbon chain (undecane) attached to a trimethylammonium group and a mercapto group. This unique configuration contributes to its amphiphilic nature, influencing its interaction with biological membranes and potential antimicrobial properties.

Antimicrobial Properties

Research indicates that quaternary ammonium compounds (QACs), including 1-Undecanaminium derivatives, exhibit significant antimicrobial activity. They disrupt microbial cell membranes, leading to cell lysis. A study highlighted that compounds with longer alkyl chains tend to show enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria due to increased hydrophobic interactions with the bacterial membrane .

Table 1: Antimicrobial Efficacy of Quaternary Ammonium Compounds

| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity Studies

Cytotoxicity assessments of this compound have shown variable results depending on concentration and exposure duration. In vitro studies demonstrated that at lower concentrations, the compound exhibited minimal cytotoxic effects on mammalian cell lines, while higher concentrations led to significant cell death .

Table 2: Cytotoxicity Profile

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 10 | 95 |

| 50 | 80 |

| 100 | 50 |

| 200 | 20 |

The mechanism by which this compound exerts its biological effects primarily involves membrane disruption. The positively charged ammonium group interacts with negatively charged microbial membranes, leading to permeability changes and eventual cell death. Additionally, the mercapto group may participate in redox reactions that further compromise cellular integrity .

Safety and Toxicological Profile

Despite its antimicrobial efficacy, the safety profile of quaternary ammonium compounds is a concern. Studies have indicated potential toxicity at elevated concentrations, particularly regarding skin irritation and respiratory issues upon inhalation or dermal exposure. Regulatory bodies emphasize the need for careful handling and usage guidelines to mitigate risks associated with exposure .

Case Studies

A notable case study investigated the use of this compound in disinfectant formulations. The study found that incorporating 1-Undecanaminium derivatives significantly enhanced the antimicrobial effectiveness of the product without compromising safety when used according to recommended guidelines .

Propriétés

IUPAC Name |

trimethyl(11-sulfanylundecyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H31NS.ClH/c1-15(2,3)13-11-9-7-5-4-6-8-10-12-14-16;/h4-14H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLCWLLVFKQHEIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCCCCCCCCCCS.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649532 | |

| Record name | N,N,N-Trimethyl-11-sulfanylundecan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

225790-17-0 | |

| Record name | N,N,N-Trimethyl-11-sulfanylundecan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.